Nornicotyrine

Übersicht

Beschreibung

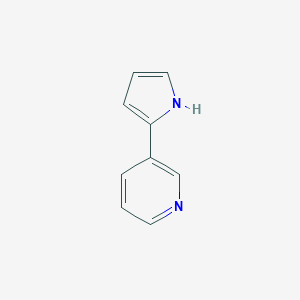

Nornicotyrine, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Analyse von Tabakalkaloiden

Nornicotyrine wird bei der simultanen Bestimmung von Tabakalkaloiden, tabakspezifischen Nitrosaminen und Solanesol in Konsumprodukten verwendet . Die Methode verwendet Ultra-Performance-Flüssigchromatographie mit Elektrospray-Ionisation-Tandem-Massenspektrometrie-Detektion (UPLC–ESI-MS/MS) und wurde für die Analyse von Nikotin, Cotinin, Nornicotin, Anatabin, Myosmin, Anabasin, Isonikotein, this compound, Nicotyrine, N-Nitrosoanatabin (NAT), N-Nitrosoanabasine (NAB), 4 .

Nikotin- und Tabakforschung

This compound ist eine Verbindung, die mit Nikotin verwandt ist, und wird daher oft im Zusammenhang mit Nikotin- und Tabakforschung untersucht . Diese Forschung kann Studien zu den gesundheitlichen Auswirkungen von Nikotin und Tabak, den süchtig machenden Eigenschaften dieser Stoffe und möglichen Behandlungen für Nikotinsucht umfassen .

Krebsforschung

Obwohl in den Suchergebnissen nicht direkt erwähnt, wurden Pyridinverbindungen wie this compound im Kontext der Krebsforschung untersucht . Zum Beispiel kann die Modulation des SP/NK-1R-Systems mit NK-1R-Antagonisten eine potenzielle breit wirksame Antitumorstrategie sein .

Chemische Synthese

This compound wird als Pyrrol-Pyridin-Verbindung bei der Synthese verschiedener chemischer Verbindungen verwendet . Zum Beispiel wird es bei der Synthese neuer Dipyridylpyrrol-N-Oxid-Liganden verwendet .

Katalytische Reaktionen

Pyrrol-Pyridin-Verbindungen wie this compound werden bei der Synthese von Zinkkomplexen verwendet, die dann als Katalysatoren für Michael-Additionsreaktionen eingesetzt werden .

Diabetesforschung

Pyrrolo[3,4-c]pyridine-Derivate, zu denen auch this compound gehört, wurden auf ihre potenziellen Anwendungen bei der Behandlung von Erkrankungen mit erhöhtem Plasmaglukosegehalt, wie Hyperglykämie und Diabetes, untersucht

Wirkmechanismus

Target of Action

Nornicotyrine acts as a competitive antagonist of the serotonin 5-HT2A receptor . This receptor is a G-protein coupled receptor involved in a variety of physiological processes, including the regulation of mood, cognition, and behavior .

Mode of Action

As an antagonist, this compound binds to the 5-HT2A receptor and blocks the binding of serotonin to the receptor, thus inhibiting its activity .

Biochemische Analyse

Biochemical Properties

Nornicotyrine plays a significant role in biochemical reactions, particularly as a competitive antagonist of the serotonin 5-HT2A receptor . This receptor is a G-protein coupled receptor involved in various physiological processes, including mood regulation, cognition, and behavior. This compound binds to the 5-HT2A receptor, inhibiting its activity and thereby modulating the associated signaling pathways. Additionally, this compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing . The nature of these interactions is primarily inhibitory, affecting the normal function of the receptor and enzyme.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those associated with the serotonin 5-HT2A receptor . This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound’s interaction with the 5-HT2A receptor can alter the expression of genes involved in mood regulation and cognitive functions. Furthermore, this compound’s impact on cytochrome P450 enzymes can affect the metabolic pathways within cells, leading to changes in the levels of various metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the serotonin 5-HT2A receptor . By binding to this receptor, this compound inhibits its activity, preventing the receptor from interacting with its natural ligands. This inhibition disrupts the downstream signaling pathways, leading to changes in cellular responses. Additionally, this compound’s interaction with cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolic processing of various compounds within the cell . These interactions collectively contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a reduction in its efficacy and changes in its biochemical effects. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in in vitro settings . These effects include prolonged inhibition of the serotonin 5-HT2A receptor and alterations in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound primarily acts as a competitive antagonist of the serotonin 5-HT2A receptor, leading to mild modulation of mood and cognitive functions . At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic pathways and potential toxicity to liver cells . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolic processing of this compound, leading to the formation of various metabolites. The interaction with cytochrome P450 can affect metabolic flux and alter the levels of specific metabolites within the cell . Additionally, this compound’s impact on these enzymes can influence the metabolism of other compounds, highlighting its role in complex biochemical networks.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, particularly those expressing the serotonin 5-HT2A receptor. The transport and distribution of this compound are crucial for its efficacy, as they determine the compound’s availability at the site of action . Additionally, these interactions can influence the compound’s pharmacokinetics and overall bioavailability.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Studies have shown that this compound can localize to the cell membrane, where it interacts with the serotonin 5-HT2A receptor . Additionally, this compound can be found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolic processing . These localizations are essential for the compound’s activity and function, as they determine its interactions with target biomolecules.

Eigenschaften

IUPAC Name |

3-(1H-pyrrol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTWKRLUNDZXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197788 | |

| Record name | Nornicotyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-98-4 | |

| Record name | 3-(1H-Pyrrol-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nornicotyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nornicotyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 494-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORNICOTYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8AN3NMW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

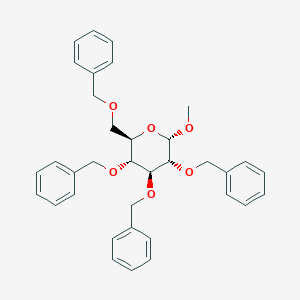

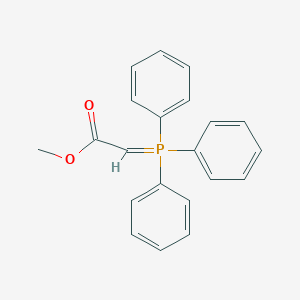

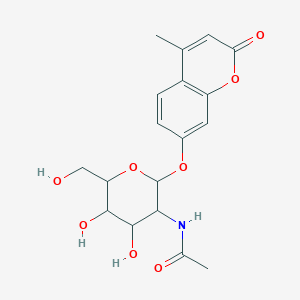

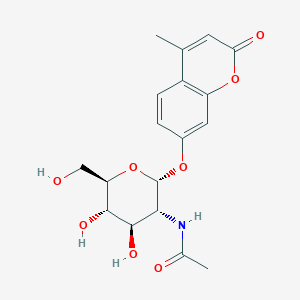

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

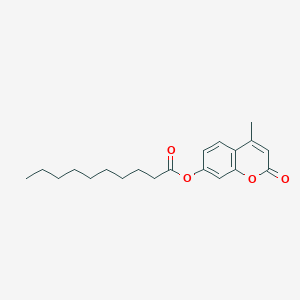

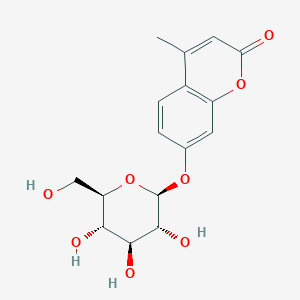

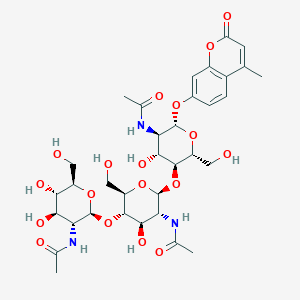

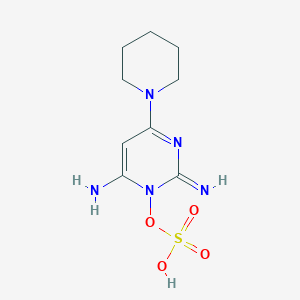

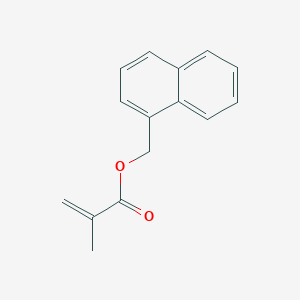

Feasible Synthetic Routes

Q1: Are there any known metabolic pathways for Nornicotyrine in living organisms?

A2: While specific metabolic pathways for this compound haven't been extensively detailed in the provided research, a related compound, myosmine, undergoes interesting transformations. Research indicates that 3-pyridylacetic acid, 4-oxo-4-(3-pyridyl)butanoic acid, 3-pyridylmethanol, 3'-hydroxymyosmine, and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) are identified as urinary metabolites of myosmine in female Wistar rats. [] Furthermore, in vitro peroxidation of myosmine using hydrogen peroxide and acetic acid anhydride yields products like 3-pyridylacetic acid, 4-oxo-4-(3-pyridyl)butanoic acid, 3-pyridylmethanol, HPB, and interestingly, this compound. [] This suggests a potential link between myosmine metabolism and this compound formation, though further research is needed to confirm this relationship.

Q2: How is this compound typically quantified in various matrices?

A3: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a prominent analytical technique employed for the identification and quantification of this compound, particularly in tobacco leaves. [] Researchers have optimized extraction methods using solvents like methanol and dichloromethane, often after treating the samples with NaOH. [] The use of a mass selective detector (MSD) in the GC/MS setup ensures high sensitivity and selectivity for this compound analysis. [] Other techniques, like UPLC–ESI-MS/MS, have also demonstrated utility in the simultaneous determination of tobacco alkaloids, including potentially this compound, alongside tobacco-specific nitrosamines, and solanesol in consumer products. []

Q3: Has any research explored the synthesis of this compound?

A4: Yes, a novel synthesis method for this compound has been reported. [] While specific details of this synthesis are not elaborated upon in the provided abstract, it points to ongoing interest in developing efficient routes for obtaining this alkaloid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.